molecular formula C4H3Br2N3 B12940129 3,6-Dibromopyridazin-4-amine CAS No. 55928-87-5

3,6-Dibromopyridazin-4-amine

Cat. No.: B12940129
CAS No.: 55928-87-5
M. Wt: 252.89 g/mol
InChI Key: IHIVULWGOLOOET-UHFFFAOYSA-N
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Description

3,6-Dibromopyridazin-4-amine is a heterocyclic organic compound with the molecular formula C4H3Br2N3 It is a derivative of pyridazine, characterized by the presence of two bromine atoms at the 3rd and 6th positions and an amino group at the 4th position on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dibromopyridazin-4-amine typically involves the bromination of pyridazine derivatives. One common method is the bromination of pyridazine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dibromopyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted pyridazines.

    Oxidation Products: Pyridazinone derivatives.

    Reduction Products: Dihydropyridazine derivatives.

Mechanism of Action

The mechanism of action of 3,6-Dibromopyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer properties .

Comparison with Similar Compounds

Uniqueness: 3,6-Dibromopyridazin-4-amine is unique due to the presence of both bromine atoms and an amino group, which confer distinct reactivity and potential biological activities.

Properties

CAS No.

55928-87-5

Molecular Formula

C4H3Br2N3

Molecular Weight

252.89 g/mol

IUPAC Name

3,6-dibromopyridazin-4-amine

InChI

InChI=1S/C4H3Br2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)

InChI Key

IHIVULWGOLOOET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN=C1Br)Br)N

Origin of Product

United States

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